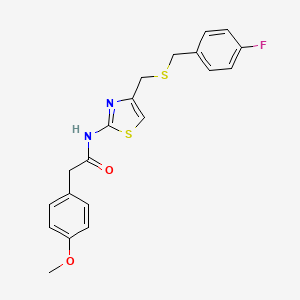

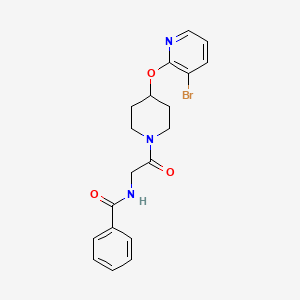

![molecular formula C14H10Cl2N2O3S B2881668 (E)-({2-[(2,3-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine CAS No. 383147-58-8](/img/structure/B2881668.png)

(E)-({2-[(2,3-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

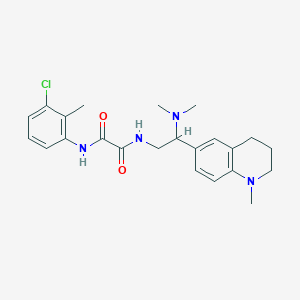

“(E)-({2-[(2,3-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine” is a chemical compound with the CAS Number: 383147-58-8 . It has a molecular weight of 357.22 and its IUPAC name is 2-[(2,3-dichlorophenyl)sulfanyl]-5-nitrobenzaldehyde O-methyloxime .

Molecular Structure Analysis

The molecular structure of this compound involves two aromatic rings linked through a three carbon-α, β-unsaturated carbonyl system . The presence of the nitro group and the dichlorophenyl group likely contribute to the compound’s reactivity and properties.Physical And Chemical Properties Analysis

The compound is a solid substance with a molecular weight of 357.22 . It has a complex structure with multiple functional groups, including a nitro group, a dichlorophenyl group, and a methoxy group .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

A study by Gorvin and Whalley (1979) discusses the displacement reactions involving methoxy-anions and primary aromatic amines with nitro-group-activated compounds, which are relevant to understanding the reactivity of compounds like (E)-({2-[(2,3-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine. This work highlights a novel route to substituted acridones and explores the enhanced reactivity of nitro groups activated by ortho-carbonyl groups, providing insights into the chemical behavior of similar compounds (Gorvin & Whalley, 1979).

Advanced Material Synthesis

Research on transparent aromatic polyimides by Tapaswi et al. (2015) is relevant to the applications of aromatic compounds with nitro and methoxy groups. This study focuses on the synthesis of polyimides using thiophenyl-substituted benzidines, which share structural similarities with the compound . These materials are characterized by high refractive indices and small birefringence, highlighting the potential of similar compounds in advanced material applications (Tapaswi et al., 2015).

Medicinal Chemistry Applications

The research by Ding and Silverman (1993) on monoamine oxidase-B inactivators sheds light on the potential medicinal chemistry applications of compounds structurally related to (E)-({2-[(2,3-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine. They explore the transformation of reversible inhibitors into irreversible inactivators through N-methylation, illustrating the significance of structural modifications in medicinal chemistry (Ding & Silverman, 1993).

Safety and Hazards

Propiedades

IUPAC Name |

(E)-1-[2-(2,3-dichlorophenyl)sulfanyl-5-nitrophenyl]-N-methoxymethanimine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O3S/c1-21-17-8-9-7-10(18(19)20)5-6-12(9)22-13-4-2-3-11(15)14(13)16/h2-8H,1H3/b17-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQLDZCAHXRBIR-CAOOACKPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=C(C=CC(=C1)[N+](=O)[O-])SC2=C(C(=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C1=C(C=CC(=C1)[N+](=O)[O-])SC2=C(C(=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-({2-[(2,3-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

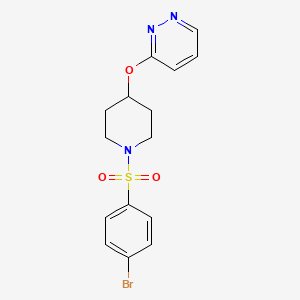

![1-(3-fluoro-5-methylpyridine-2-carbonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2881586.png)

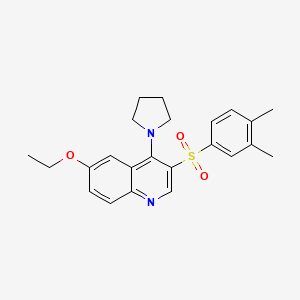

![2-Chloro-N-cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B2881595.png)

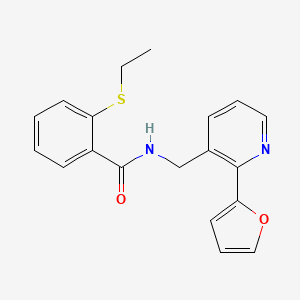

![N-(2,4-difluorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2881597.png)

![ethyl 4-(2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2881602.png)